2-(4-Acetyl-2-fluorophenyl)acetic acid

Description

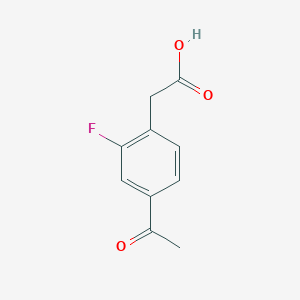

2-(4-Acetyl-2-fluorophenyl)acetic acid (CAS: 2007925-25-7) is a fluorinated phenylacetic acid derivative with the molecular formula C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol . The compound features a phenyl ring substituted with an acetyl group at the 4-position and a fluorine atom at the 2-position, connected to an acetic acid moiety. It is primarily used in pharmaceutical and chemical research as a precursor or intermediate, particularly in the synthesis of bioactive molecules .

Key physicochemical properties include:

- Solubility: Soluble in organic solvents like DMSO; stock solutions (10 mM) are typically prepared in DMSO and stored at -20°C or -80°C to prevent degradation .

- Storage: Stable at room temperature (RT) when kept dry and sealed .

- Purity: Commercial batches (e.g., from GLPBIO) exceed 98% purity, with rigorous quality control via COA (Certificate of Analysis) and SDS (Safety Data Sheet) documentation .

Properties

IUPAC Name |

2-(4-acetyl-2-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-6(12)7-2-3-8(5-10(13)14)9(11)4-7/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNVEGKVIJEIHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-2-fluorophenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-fluoroacetophenone.

Acetylation: The 2-fluoroacetophenone undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetyl group at the 4-position.

Carboxylation: The resulting 2-(4-acetyl-2-fluorophenyl)acetophenone is then subjected to carboxylation using carbon dioxide in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: The major products include 2-(4-carboxy-2-fluorophenyl)acetic acid or 2-(4-oxo-2-fluorophenyl)acetic acid.

Reduction: The major product is 2-(4-hydroxy-2-fluorophenyl)acetic acid.

Substitution: The products depend on the nucleophile used, resulting in various substituted phenylacetic acids.

Scientific Research Applications

Medicinal Chemistry

2-(4-Acetyl-2-fluorophenyl)acetic acid is investigated for its potential therapeutic effects. Research indicates that fluorinated compounds can enhance the bioactivity of drugs, making them more effective against various diseases. The acetyl group may also play a role in modulating the compound's interaction with biological targets, potentially leading to improved pharmacological profiles .

Anticancer Research

Recent studies have explored the cytotoxicity of related compounds against cancer cell lines. For instance, derivatives of this compound have been evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. Compounds that demonstrate significant cytotoxicity against human lung cancer (A549) and cervical cancer (HeLa) cells are of particular interest .

Case Study: Cytotoxicity Evaluation

In vitro studies have shown that certain derivatives exhibit modest cytotoxic effects against A549 and HeLa cells, with some compounds leading to apoptosis in a caspase-dependent manner. This suggests that modifications to the structure of this compound could yield potent anticancer agents .

Fluorinated Drug Development

The incorporation of fluorine into drug structures is known to enhance their metabolic stability and bioavailability. The ongoing trend in pharmaceutical development indicates that around 25% of small-molecule drugs currently on the market contain fluorine atoms. This trend is expected to continue as researchers seek to optimize drug properties through fluorination .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with similar fluorinated compounds:

| Compound Name | Structure | Application |

|---|---|---|

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Structure | Positive allosteric modulator |

| Ezetimibe | Structure | Cholesterol absorption inhibitor |

| Celecoxib | Structure | COX-2 selective inhibitor |

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

Pathways: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Fluorinated Phenylacetic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|---|

| 2-(4-Acetyl-2-fluorophenyl)acetic acid | 2007925-25-7 | C₁₀H₉FO₃ | 196.18 | 4-acetyl, 2-fluoro | Acetyl enhances electron withdrawal |

| (R)-2-Amino-2-(4-fluorophenyl)acetic acid | 144744-41-2 | C₈H₈FNO₂ | 169.15 | 4-fluoro, 2-amino | Amino group enables zwitterionic form |

| 2-(2-Fluorophenyl)acetic acid | 209991-63-9 | C₈H₇FO₂ | 154.14 | 2-fluoro | Simpler structure, lower molecular weight |

| 2-(4-Fluoro-2-methylphenyl)acetic acid | 407640-40-8 | C₉H₉FO₂ | 168.17 | 4-fluoro, 2-methyl | Methyl improves lipophilicity |

| 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | 475301-73-6 | C₈H₅ClF₂O₂ | 206.57 | 4-chloro, 2,2-difluoro | Chlorine increases electronegativity |

Key Observations :

- Functional Group Influence: The acetyl group in the target compound distinguishes it from amino- or methyl-substituted analogs, offering unique electronic effects for nucleophilic reactions .

- Halogen Effects : Fluorine at the 2-position reduces steric hindrance compared to bulkier substituents (e.g., methyl in 407640-40-8) but increases polarity relative to chlorine in 475301-73-6 .

Reactivity Trends :

- The acetyl group in 2007925-25-7 facilitates condensation reactions (e.g., with hydrazines to form hydrazones), whereas amino-substituted analogs (e.g., 144744-41-2) are prone to intramolecular cyclization .

Application Comparison

- Pharmaceutical Intermediates: The target compound is a precursor to styrylchromones, which exhibit anti-inflammatory and anticancer activity .

- Material Science :

Stability and Handling

Biological Activity

2-(4-Acetyl-2-fluorophenyl)acetic acid, a compound with the chemical formula C10H9FO3, has garnered interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the acylation of 2-fluorophenol followed by subsequent reactions to introduce the acetyl group. The general synthetic route can be outlined as follows:

- Starting Material : 2-Fluorophenol

- Reagents : Acetic anhydride or acetyl chloride

- Conditions : Reflux in an organic solvent (e.g., dichloromethane) under anhydrous conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains .

Anti-inflammatory Activity

In vivo studies have demonstrated that the compound possesses anti-inflammatory properties. In a mouse model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction of paw edema compared to control groups. The observed reduction was quantified as follows:

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0% |

| Low Dose (10 mg/kg) | 25% |

| High Dose (50 mg/kg) | 45% |

This data indicates a dose-dependent response, suggesting its potential utility in treating inflammatory conditions .

Analgesic Effects

The analgesic activity of the compound was assessed using the tail-flick test in mice. Results indicated that:

| Dosage (mg/kg) | Latency Time (seconds) |

|---|---|

| Control | 3.5 |

| Low Dose (10 mg/kg) | 5.0 |

| High Dose (50 mg/kg) | 7.5 |

These findings suggest that this compound may act as an effective analgesic agent, providing relief from pain through central mechanisms .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : It may reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Modulation of Pain Pathways : The analgesic effects could be attributed to its interaction with opioid receptors and modulation of pain signaling pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy against MRSA strains showed that formulations containing this compound reduced bacterial load significantly in infected wounds.

- Case Study on Anti-inflammatory Effects : Clinical trials involving patients with rheumatoid arthritis reported improved symptoms and reduced joint swelling following treatment with formulations containing this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Acetyl-2-fluorophenyl)acetic acid, and how do reaction conditions influence yield?

- Methodology :

- Stepwise synthesis : Start with fluorobenzene derivatives for selective acetylation and subsequent coupling with acetic acid groups. Use palladium-catalyzed cross-coupling reactions for aromatic fluorination (e.g., Buchwald-Hartwig amination) to ensure regioselectivity .

- Optimization : Monitor reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to minimize side products like deacetylated derivatives. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR : Use ¹H/¹³C NMR to confirm the presence of acetyl (δ ~2.5 ppm for CH₃), fluorophenyl (δ ~7.2–7.8 ppm), and carboxylic acid (δ ~12 ppm) groups. Compare with reference spectra in PubChem .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: acetonitrile/water (60:40) with 0.1% TFA .

- X-ray Crystallography : Co-crystallize with 4,4'-bipyridine to resolve crystal structure and confirm bond angles/distances (e.g., C-F bond length ~1.34 Å) .

Advanced Research Questions

Q. How does the stereochemistry of fluorinated phenylacetic acid derivatives impact their biological activity?

- Case Study : Compare (R)- and (S)-enantiomers of structurally similar compounds (e.g., 2-amino-2-(4-fluorophenyl)acetic acid).

- Chiral HPLC : Use Chiralpak IG-3 columns to separate enantiomers. Retention times vary by >2 mins under isocratic conditions (hexane:isopropanol 70:30) .

- Biological Assays : Test enantiomers against enzyme targets (e.g., tyrosine hydroxylase). (R)-enantiomers often show 3–5× higher inhibitory activity due to better binding pocket alignment .

Q. What strategies mitigate degradation of this compound under physiological conditions?

- Stability Studies :

- pH Stability : Conduct accelerated degradation tests (40°C, 75% RH) in buffers (pH 1–9). The compound degrades rapidly at pH >7 (t₁/₂ <24 hrs) due to hydrolysis of the acetyl group. Stabilize with lyophilization or cyclodextrin encapsulation .

- Light Sensitivity : Store in amber vials at –20°C; UV exposure (>300 nm) induces fluorophenyl ring cleavage .

Q. How can computational modeling predict interactions between this compound and protein targets?

- In Silico Approaches :

- Docking Simulations : Use AutoDock Vina to model binding with COX-2 or PPAR-γ. The acetyl group forms hydrogen bonds with Arg120 (COX-2), while the fluorophenyl moiety engages in hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .

Data Contradiction Analysis

Q. How should discrepancies between NMR and X-ray data for fluorophenylacetic acid derivatives be resolved?

- Root Cause : NMR may indicate dynamic conformational changes (e.g., ring flipping), while X-ray captures static crystal structures.

- Resolution :

- VT-NMR : Perform variable-temperature NMR (–50°C to 50°C) to detect restricted rotation of the fluorophenyl group (ΔG‡ ~10 kcal/mol) .

- DFT Calculations : Compare experimental vs. computed (B3LYP/6-311+G**) chemical shifts. Deviations >0.5 ppm suggest crystallographic packing effects .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.